molecular formula C19H20FN3O2 B12241785 2-({2-Benzoyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine

2-({2-Benzoyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine

Cat. No.: B12241785
M. Wt: 341.4 g/mol
InChI Key: KMYABDHJNQWWMK-UHFFFAOYSA-N
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Description

2-({2-Benzoyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine is a complex organic compound that features a unique combination of a benzoyl group, an octahydrocyclopenta[c]pyrrole ring, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Benzoyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine typically involves multiple steps:

    Formation of the Octahydrocyclopenta[c]pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopentane derivative. The reaction conditions often include the use of strong acids or bases to facilitate ring closure.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Fluoropyrimidine Moiety: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with a fluorine atom. Common reagents include fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially converting it to a non-fluorinated pyrimidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, which can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Non-fluorinated pyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-({2-Benzoyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral or anticancer agents.

    Biological Studies: The compound can be used to investigate the biological activity of fluorinated pyrimidines and their interactions with biological targets.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 2-({2-Benzoyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety is known to mimic natural nucleotides, allowing the compound to inhibit nucleotide-processing enzymes or interfere with DNA/RNA synthesis. The benzoyl group may enhance binding affinity through hydrophobic interactions, while the octahydrocyclopenta[c]pyrrole ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide: Similar in structure but lacks the fluoropyrimidine moiety.

    Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate: Another structurally related compound with different functional groups.

Uniqueness

2-({2-Benzoyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-fluoropyrimidine is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-phenylmethanone

InChI

InChI=1S/C19H20FN3O2/c20-16-9-21-18(22-10-16)25-13-19-8-4-7-15(19)11-23(12-19)17(24)14-5-2-1-3-6-14/h1-3,5-6,9-10,15H,4,7-8,11-13H2

InChI Key

KMYABDHJNQWWMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)C4=CC=CC=C4

Origin of Product

United States

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